

Application Notes and Protocols for Preclinical Administration of Prucalopride

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Compound of Interest

Compound Name: *Pancopride*

Cat. No.: *B12736253*

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These application notes provide a comprehensive overview of the preclinical administration of Prucalopride, a selective, high-affinity serotonin 5-HT₄ receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.

Introduction

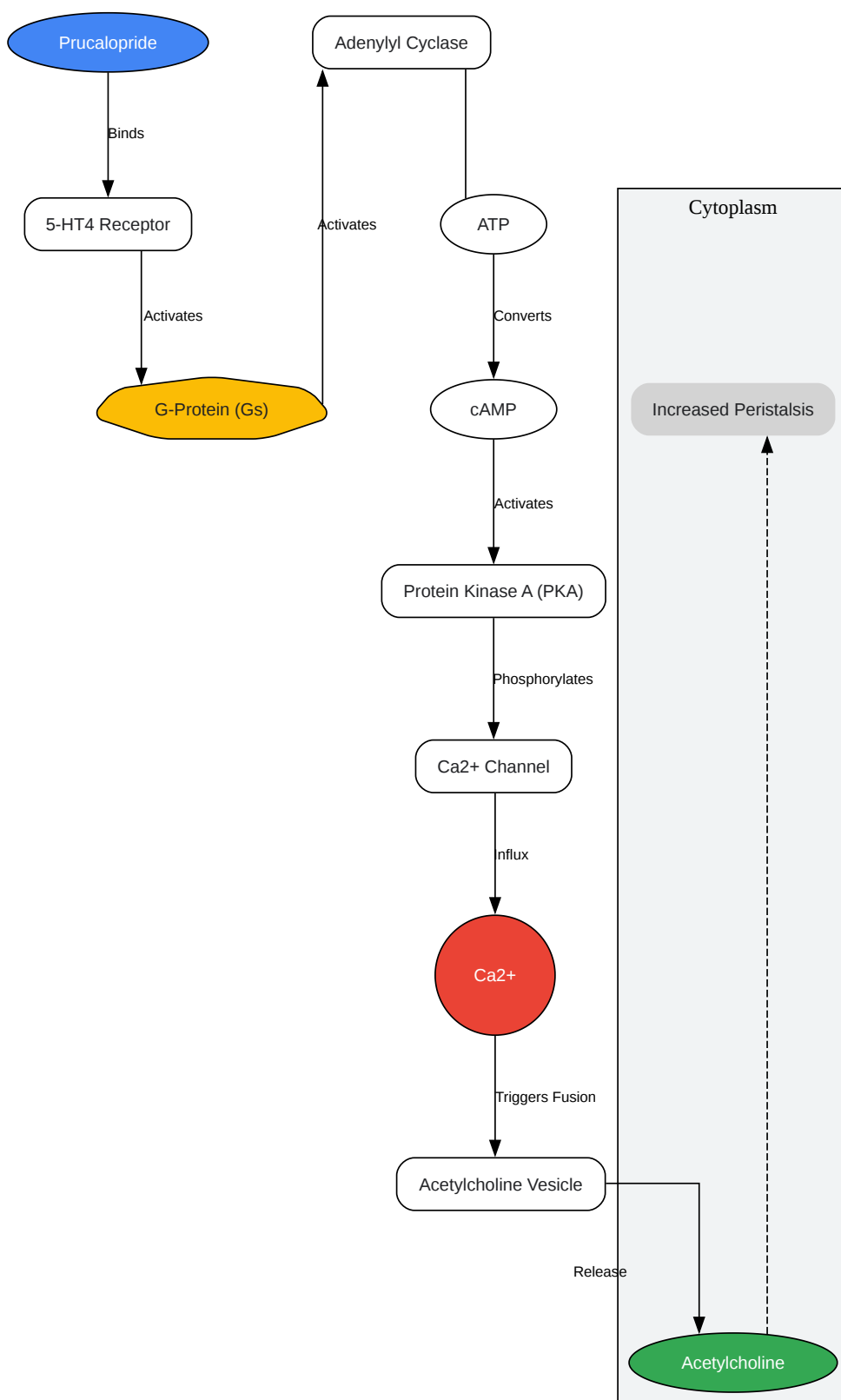
Prucalopride is a gastrointestinal prokinetic agent that enhances colonic motility by stimulating 5-HT₄ receptors in the gut, leading to an increase in bowel movements.^{[1][2]} It is a dihydro-benzofurancarboxamide derivative, structurally distinct from older serotonergic agents like cisapride and tegaserod.^[3] Its high selectivity for the 5-HT₄ receptor minimizes the risk of cardiovascular side effects associated with less selective compounds.^{[4][5]} Preclinical studies are essential to understand its pharmacological profile before clinical application.

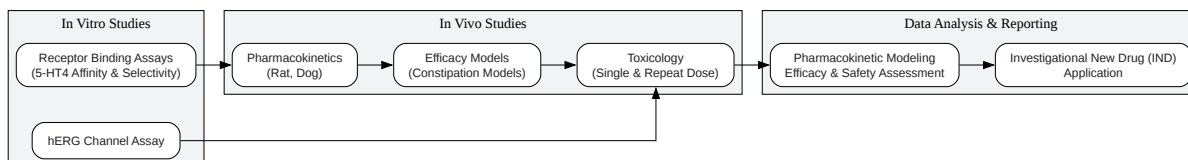
Mechanism of Action

Prucalopride's primary mechanism of action involves the selective agonism of serotonin 5-HT₄ receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract. This activation stimulates the release of acetylcholine, a major excitatory neurotransmitter in the gut. The increased acetylcholine levels lead to enhanced peristalsis, the coordinated wave-like muscle contractions that propel contents through the digestive system. This results in accelerated gastric emptying, small bowel transit, and colonic transit.

Signaling Pathway

The binding of Prucalopride to the 5-HT₄ receptor initiates a G-protein-mediated signaling cascade. This pathway is crucial for its prokinetic effects.





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